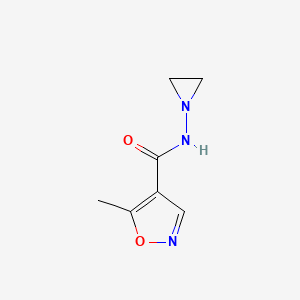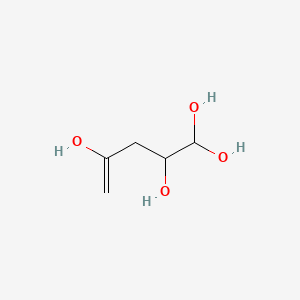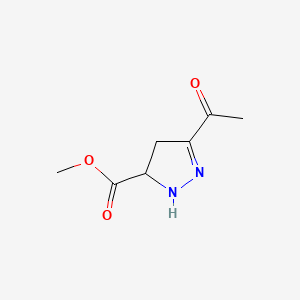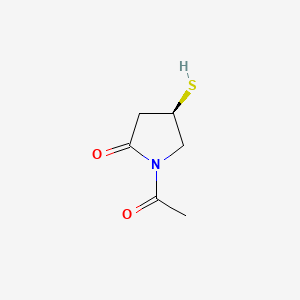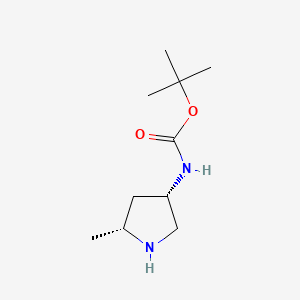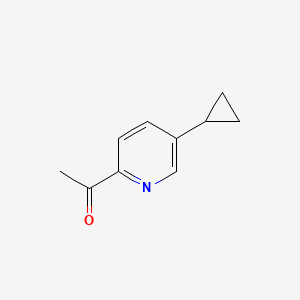
AC-PTYR-PTYR-PTYR-ILE-GLU-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound AC-PTYR-PTYR-PTYR-ILE-GLU-OH, also known as Ac-Tyr(PO3H2)-Tyr(PO3H2)-Tyr(PO3H2)-Ile-Glu-OH, is a synthetic peptide. It is composed of three phosphorylated tyrosine residues, one isoleucine residue, and one glutamic acid residue. This compound is primarily used in scientific research, particularly in the study of protein-protein interactions and signal transduction pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC-PTYR-PTYR-PTYR-ILE-GLU-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid, glutamic acid, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (isoleucine) is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (three phosphorylated tyrosine residues).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
AC-PTYR-PTYR-PTYR-ILE-GLU-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: The disulfide bonds, if present, can be reduced to free thiols.
Substitution: The phosphoryl groups on the tyrosine residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the phosphoryl groups under basic conditions.
Major Products
Oxidation: Formation of dityrosine cross-links.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of modified peptides with substituted phosphoryl groups.
Aplicaciones Científicas De Investigación
AC-PTYR-PTYR-PTYR-ILE-GLU-OH has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Employed in the study of protein-protein interactions, particularly those involving phosphorylated tyrosine residues.
Medicine: Investigated for its potential role in signal transduction pathways related to diseases such as cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
The mechanism of action of AC-PTYR-PTYR-PTYR-ILE-GLU-OH involves its interaction with proteins that recognize phosphorylated tyrosine residues. These interactions can modulate signal transduction pathways by either activating or inhibiting specific proteins. The molecular targets include proteins with Src homology 2 (SH2) domains, which bind to phosphorylated tyrosine residues and play a crucial role in cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH: Another synthetic peptide with a similar structure but different amino acid sequence.
Ac-Tyr(PO3H2)-Tyr(PO3H2)-Tyr(PO3H2)-Glu-Glu-OH: A peptide with three phosphorylated tyrosine residues and two glutamic acid residues.
Uniqueness
AC-PTYR-PTYR-PTYR-ILE-GLU-OH is unique due to its specific sequence of amino acids and the presence of three phosphorylated tyrosine residues. This structure allows it to interact with a wide range of SH2 domain-containing proteins, making it a valuable tool in the study of signal transduction pathways.
Propiedades
Número CAS |
159439-85-7 |
|---|---|
Fórmula molecular |
C40H52N5O21P3 |
Peso molecular |
1031.791 |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C40H52N5O21P3/c1-4-22(2)35(39(52)42-30(40(53)54)17-18-34(47)48)45-38(51)33(21-26-9-15-29(16-10-26)66-69(61,62)63)44-37(50)32(20-25-7-13-28(14-8-25)65-68(58,59)60)43-36(49)31(41-23(3)46)19-24-5-11-27(12-6-24)64-67(55,56)57/h5-16,22,30-33,35H,4,17-21H2,1-3H3,(H,41,46)(H,42,52)(H,43,49)(H,44,50)(H,45,51)(H,47,48)(H,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)/t22-,30-,31-,32-,33-,35-/m0/s1 |
Clave InChI |
NIVCXPYYUZRWEH-BRUYEORJSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


